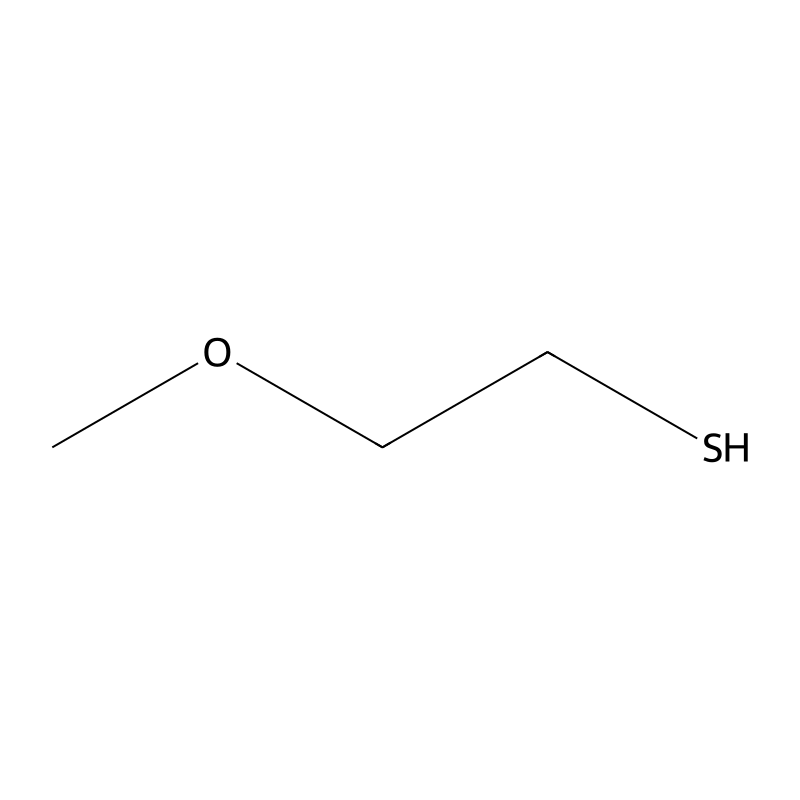

2-Methoxyethanethiol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Biodevices at Small Scales

Field: Biotechnology and Material Science

Application: MPC polymers have shown an outstanding ability to prevent nonspecific protein adsorption, making them excellent materials for the construction of biocompatible surfaces and interfaces with high antibiofouling performance for both macroscopic and microscopic applications .

Method of Application: The MPC polymers are applied to various material surfaces to form cell-membrane-like structures . This special surface structure has a unique capacity to prevent nonspecific protein adsorption (NPA), and thus biofouling by the adsorption of biomolecules, cells, and other biological entities .

Results or Outcomes: The application of MPC polymers has been successful in preventing nonspecific protein adsorption, which is useful in applications involving biological entities (e.g., proteins, other biomolecules, cells), biological samples (e.g., tear, saliva), contact with plasma and whole blood, and implantation in the body or other biological environments .

2-Methoxyethanethiol is an organic compound with the molecular formula CHOS. It is characterized as a clear, colorless liquid with a distinct sulfurous odor, commonly used in various chemical applications. This compound belongs to a class of chemicals known as thiols, which are characterized by the presence of a sulfhydryl (-SH) group. The presence of the methoxy group (-OCH) distinguishes it from other thiols, giving it unique properties and applications in both industrial and biological contexts.

As mentioned earlier, the primary application of 2-Methoxyethanethiol in scientific research is as a cysteine-modifying agent in proteomics. The exact mechanism involves the thiol group of 2-Methoxyethanethiol reacting with the thiol group of the cysteine residue in the protein, forming a stable covalent bond. This modification alters the mass and sometimes the chemical properties of the cysteine residue, allowing for its easier detection and identification during mass spectrometry analysis.

Citation:

- Nucleophilic Substitution: The thiol group can act as a nucleophile, attacking electrophilic centers in various substrates. For example, it can react with alkyl halides to form thioethers.

- Oxidation: 2-Methoxyethanethiol can be oxidized to form disulfides or sulfoxides, depending on the reaction conditions. This oxidation can occur through various oxidizing agents such as hydrogen peroxide or peracids.

- Formation of Thiol Esters: It can react with carboxylic acids to form thioesters, which are important intermediates in organic synthesis.

These reactions highlight its versatility as a building block in organic chemistry and materials science.

The synthesis of 2-methoxyethanethiol can be achieved through several methods:

- Nucleophilic Substitution: This method involves the reaction of methanol with ethylene sulfide under basic conditions, leading to the formation of 2-methoxyethanethiol.

- Reduction of Thioesters: Thioesters can be reduced using lithium aluminum hydride or similar reducing agents to yield 2-methoxyethanethiol.

- Direct Alkylation: Using thiourea derivatives and methylating agents can also yield this compound through alkylation reactions.

These methods provide flexibility in synthesizing 2-methoxyethanethiol for various applications.

2-Methoxyethanethiol finds applications across multiple fields:

- Industrial Solvent: It is used as a solvent for resins, varnishes, and coatings due to its ability to dissolve a wide range of compounds.

- Chemical Intermediate: In organic synthesis, it serves as an essential intermediate for producing pharmaceuticals and agrochemicals.

- Biochemical Research: Its role in proteomics and enzyme studies makes it valuable for research in biochemistry and molecular biology.

Research on the interactions of 2-methoxyethanethiol with biological systems has revealed its potential effects on enzyme kinetics and metabolic pathways. Notably:

- Enzyme Inhibition: Studies have shown that it may inhibit certain enzymes involved in detoxification processes, which could lead to increased toxicity under specific conditions.

- Metabolic Pathways: The compound may participate in metabolic pathways involving sulfur-containing compounds, influencing cellular redox states and signaling mechanisms.

These interactions underline the importance of understanding its biochemical effects for safe handling and application.

Several compounds share structural similarities with 2-methoxyethanethiol, including:

- Methanethiol (Methyl mercaptan): A simpler thiol without the methoxy group; known for its strong odor and use in odorizing natural gas.

- Ethanethiol (Ethyl mercaptan): Another thiol that serves similar applications but lacks the methoxy substituent; used primarily as an odorant.

- 2-Ethoxyethanethiol: Similar structure but with an ethoxy group instead of a methoxy group; used in similar applications but may exhibit different solubility and reactivity profiles.

Comparison TableCompound Molecular Formula Distinct Features 2-Methoxyethanethiol CHOS Contains methoxy group; used as solvent & intermediate Methanethiol CHS Strong odor; used for odorizing natural gas Ethanethiol CHS Similar applications; lacks methoxy group 2-Ethoxyethanethiol CHOS Ethoxy instead of methoxy; different reactivity

| Compound | Molecular Formula | Distinct Features |

|---|---|---|

| 2-Methoxyethanethiol | CHOS | Contains methoxy group; used as solvent & intermediate |

| Methanethiol | CHS | Strong odor; used for odorizing natural gas |

| Ethanethiol | CHS | Similar applications; lacks methoxy group |

| 2-Ethoxyethanethiol | CHOS | Ethoxy instead of methoxy; different reactivity |

The unique presence of the methoxy group in 2-methoxyethanethiol enhances its solubility properties and expands its utility compared to other thiols. This distinction makes it particularly valuable in industrial applications where solvent properties are critical.

Physical State and Organoleptic Properties

2-Methoxyethanethiol exists as a colorless liquid at ambient temperature and pressure [1] [4] [5] [3]. The compound exhibits the characteristic disagreeable odor typical of thiol compounds, though specific organoleptic threshold data for this particular molecule were not extensively documented in the available literature. The physical appearance remains stable under normal storage conditions, maintaining its colorless nature without visible decomposition products.

The molecular structure of 2-methoxyethanethiol contributes to its liquid state at room temperature. With a molecular weight of 92.16 g/mol [1] [2] [4] [5], the compound falls within the range typical for volatile organic liquids. The presence of both ether and thiol functional groups influences the intermolecular forces, resulting in moderate volatility characteristics that distinguish it from simpler thiols or ethers.

Thermodynamic Properties

Boiling and Melting Points

The boiling point of 2-methoxyethanethiol has been reported as 108.5°C at 760 mmHg [1] [5], with some sources indicating a slightly higher value of 112°C [2]. This boiling point reflects the influence of both the methoxy group and the thiol functionality on the molecular interactions. The compound's boiling point is intermediate between that of simple thiols and methoxy-substituted alcohols, demonstrating the additive effects of the functional groups on physical properties.

Melting point data for 2-methoxyethanethiol were not consistently reported in the available literature [1], suggesting that either the compound has not been extensively characterized in its solid state or that it may remain liquid at relatively low temperatures. This absence of melting point data represents a gap in the thermodynamic characterization of the compound.

Enthalpy of Formation

Standard enthalpy of formation values for 2-methoxyethanethiol were not experimentally determined in the reviewed literature. This represents a significant gap in the thermodynamic database for this compound. Computational chemistry methods could potentially provide estimated values, but experimental calorimetric studies would be necessary for definitive thermodynamic parameters.

For comparison, related compounds such as ethanethiol have well-established thermodynamic properties [6] [7], but the additional methoxy group in 2-methoxyethanethiol would significantly alter these values. The presence of the ether oxygen introduces additional conformational considerations that would affect the enthalpy of formation.

Vapor Pressure Characteristics

The vapor pressure of 2-methoxyethanethiol has been measured as 30.3 mmHg at 25°C [4] [5]. This relatively high vapor pressure indicates significant volatility at ambient temperatures, which has important implications for handling, storage, and environmental fate considerations. The vapor pressure value suggests that the compound would readily evaporate under normal laboratory conditions.

The temperature dependence of vapor pressure follows typical exponential behavior for organic liquids, though detailed Antoine equation parameters were not identified in the literature. Understanding vapor pressure characteristics is crucial for industrial applications involving distillation, extraction, or vapor-phase reactions.

Spectroscopic Properties

Infrared Spectroscopy Analysis

Infrared spectroscopy provides crucial structural information for 2-methoxyethanethiol through characteristic absorption bands. The S-H stretching vibration is expected to appear in the region of 2550-2600 cm⁻¹ [8] [9] [10] [11], which is characteristic of thiol compounds. This absorption band typically exhibits weak to moderate intensity and can be diagnostic for the presence of the thiol functional group.

The C-H stretching vibrations associated with the methyl and methylene groups would appear in the typical alkyl region of 2850-3000 cm⁻¹ [12]. The methoxy group contributes additional C-H stretching modes that overlap with the alkyl absorptions but may show subtle differences in frequency due to the electronic environment created by the adjacent oxygen atom.

C-O stretching vibrations from the methoxy group would be observed in the 1000-1200 cm⁻¹ region [13] [12], providing confirmation of the ether functionality. The exact frequency depends on the conformational state and local molecular environment. These absorptions, combined with the characteristic S-H stretch, provide a unique infrared fingerprint for compound identification.

Nuclear Magnetic Resonance Spectral Characteristics

¹H Nuclear Magnetic Resonance spectroscopy would show characteristic signals for 2-methoxyethanethiol. The thiol proton (-SH) typically appears as a distinctive signal around 1.5-2.5 ppm, though the exact chemical shift depends on the local electronic environment and hydrogen bonding interactions [14] [15].

The methoxy protons (-OCH₃) would appear as a singlet around 3.3-3.8 ppm, characteristic of protons on carbon attached to oxygen [16] [14] [15]. The methylene protons (-OCH₂CH₂SH) would show as multiplets in the 2.5-4.0 ppm region, with the α-CH₂ to oxygen appearing downfield from the α-CH₂ to sulfur due to the different electronegativities of oxygen and sulfur.

¹³C Nuclear Magnetic Resonance would reveal distinct carbon environments: the methoxy carbon around 55-60 ppm, the methylene carbons in the 20-70 ppm range depending on their proximity to heteroatoms [16] [17]. The exact chemical shifts would provide detailed structural confirmation and could be used for quantitative analysis in mixtures.

Mass Spectrometry Fragmentation Patterns

Mass spectrometry of 2-methoxyethanethiol would show a molecular ion peak at m/z 92 [18], corresponding to the molecular weight. The fragmentation pattern would likely include loss of the thiol group (-SH, 33 mass units) to give m/z 59, and loss of methoxy (-OCH₃, 31 mass units) to give m/z 61 [19] [20].

Additional fragmentation might include formation of the methoxy cation (m/z 31) and various alkyl fragments [19] [21] [20]. The base peak would likely correspond to one of the stable fragment ions, possibly the methoxyethyl cation or a rearrangement product. Understanding these fragmentation patterns is essential for compound identification and quantitative analysis using mass spectrometric methods.

Solubility Parameters and Partition Coefficients

The solubility of 2-methoxyethanethiol in water has been estimated at approximately 4.58 × 10⁴ mg/L at 25°C [22], indicating moderate aqueous solubility. This solubility is significantly higher than simple thiols due to the presence of the methoxy group, which can participate in hydrogen bonding with water molecules. The dual functional nature of the molecule, containing both hydrophilic (methoxy) and lipophilic (thiol) regions, contributes to its amphiphilic character.

Partition coefficient data (log P octanol/water) for 2-methoxyethanethiol were not experimentally determined in the reviewed literature. However, computational estimates or experimental measurements would be valuable for predicting environmental fate and biological activity. The compound's structure suggests it would have intermediate lipophilicity, falling between highly polar alcohols and nonpolar hydrocarbons.

Solubility in organic solvents would be expected to be high, particularly in polar aprotic solvents and alcohols. The compound should be miscible with most common organic solvents used in synthetic chemistry, including ethers, esters, and aromatic hydrocarbons. This broad solubility profile makes it useful as an intermediate in organic synthesis.

Stability and Reactivity Profile

2-Methoxyethanethiol exhibits typical thiol reactivity, including susceptibility to oxidation to form disulfides [23] [24] [6]. The thiol group can undergo oxidation in the presence of air, mild oxidizing agents, or even trace metal catalysts to form the corresponding disulfide bond. This oxidation represents the primary stability concern for long-term storage.

The compound shows nucleophilic reactivity at the sulfur center, characteristic of thiol compounds [25] [24] [26]. The thiol group can participate in substitution reactions, addition to alkenes and alkynes, and complexation with metal centers. The presence of the methoxy group may influence the nucleophilicity through electronic effects, though the magnitude of this influence requires experimental verification.

Chemical stability under ambient conditions is generally good when stored under inert atmosphere and away from oxidizing agents [27] [28]. The flash point of 19.4°C [1] [5] indicates significant fire hazard potential, requiring appropriate safety precautions during handling and storage. The compound should be stored in cool, dark conditions to minimize oxidative degradation and photochemical reactions.

Thermal stability appears adequate for most synthetic applications, with the boiling point of 108.5°C allowing for heating under reflux conditions without decomposition. However, prolonged exposure to elevated temperatures in the presence of air may lead to oxidative degradation products. The compound shows compatibility with common organic solvents and reagents used in synthetic chemistry, making it suitable for various reaction conditions.

XLogP3

UNII

GHS Hazard Statements

H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];

H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable;Acute Toxic;Irritant